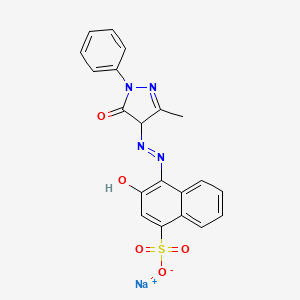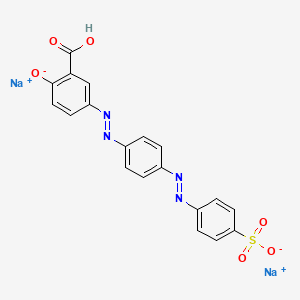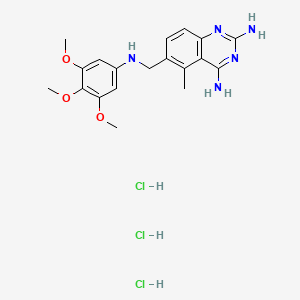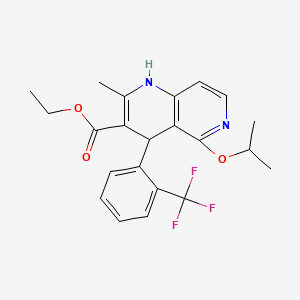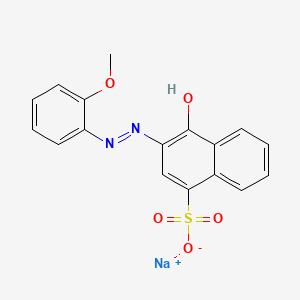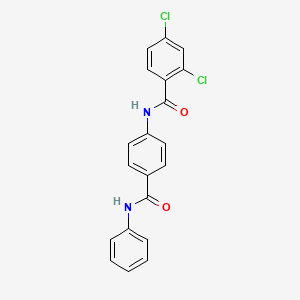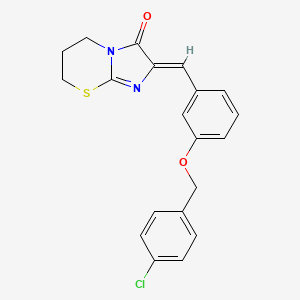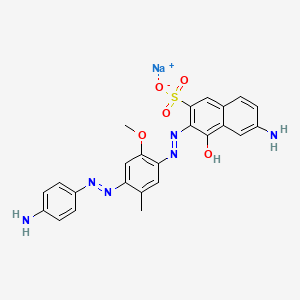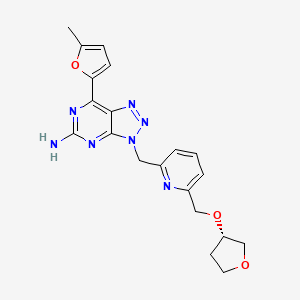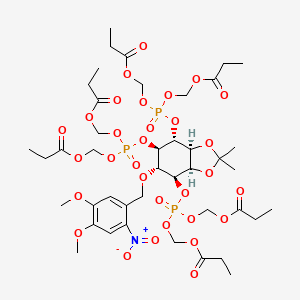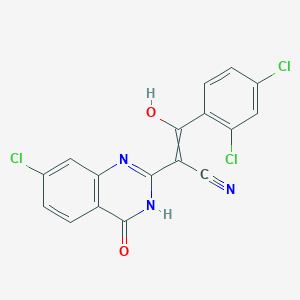![molecular formula C20H19NO3 B606751 4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol CAS No. 1353224-53-9](/img/structure/B606751.png)
4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CMS-121 is a quinolone derivative and an orally active acetyl-CoA carboxylase 1 (ACC1) inhibitor. CMS-121 protects HT22 cells against ischemia and oxidative damage. CMS-121 has strong neuroprotective, anti-inflammatory, antioxidative and renoprotective activities.
Mechanism of Action
Target of Action
CMS-121, also known as “BW9P9F8JEY” or “4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol”, is primarily targeted towards Acetyl-CoA Carboxylase 1 (ACC1) . ACC1 is a key enzyme that controls the rate of fatty acid synthesis .
Mode of Action
CMS-121 interacts with its target, ACC1, by inhibiting its function . This inhibition enhances the levels of acetyl-CoA in cell culture and mice . In HT22 cells as well as primary neurons, CMS-121 increases the phosphorylation of ACC1 at serine 79 .
Biochemical Pathways
The inhibition of ACC1 by CMS-121 affects the lipid metabolism pathway . It decreases the levels of succinate and α-ketoglutarate, key metabolites associated with mitochondria . CMS-121 also increases acetylation at histone H3K9 in SAMP8 mice, a site linked to memory enhancement .
Pharmacokinetics
The pharmacokinetic properties of CMS-121 are currently under investigation. The compound has moved into a phase 1 clinical trial to evaluate its safety in humans .
Result of Action
CMS-121 has shown to have strong neuroprotective, anti-inflammatory, antioxidative, and renoprotective activities . It reduces cognitive decline as well as metabolic and transcriptional markers of aging in the brain when administered to rapidly aging SAMP8 mice . This results in neuroprotection and increased acetylation of histone H3K9 .
Action Environment
The action of CMS-121 is influenced by the environment within the organism. For instance, it has been shown to reduce age-related cognitive dysfunction, even when administered to SAMP8 mice at a late stage of their lives . CMS-121 also suppresses the metabolic drift in the plasma, indicating that it may prevent the aging process at the systemic level as well .
Biochemical Analysis
Biochemical Properties
CMS-121 interacts with the enzyme ACC1, acting as an inhibitor . It enhances the levels of acetyl-CoA in cell culture and mice by inhibiting ACC1 . This interaction plays a significant role in the biochemical reactions involving CMS-121 .
Cellular Effects
CMS-121 has been shown to have a protective effect on HT22 cells against ischemia and oxidative damage . It reduces cognitive decline as well as metabolic and transcriptional markers of aging in the brain when administered to rapidly aging SAMP8 mice . This results in neuroprotection and increased acetylation of histone H3K9 in SAMP8 mice, a site linked to memory enhancement .
Molecular Mechanism
The molecular mechanism of CMS-121 involves its interaction with ACC1 . By inhibiting ACC1, CMS-121 increases the levels of acetyl-CoA in cells . This leads to changes in gene expression, specifically increased acetylation of histone H3K9, which is linked to memory enhancement .
Temporal Effects in Laboratory Settings
In laboratory settings, CMS-121 has been shown to reduce cognitive decline and metabolic and transcriptional markers of aging in the brain over time . This includes any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of CMS-121 vary with different dosages . The drug has been shown to reduce cognitive decline and metabolic and transcriptional markers of aging in the brain when administered to rapidly aging SAMP8 mice .
Metabolic Pathways
CMS-121 is involved in the metabolic pathway of acetyl-CoA . By inhibiting ACC1, it enhances the levels of acetyl-CoA in cells . This could also include any effects on metabolic flux or metabolite levels .
Properties
IUPAC Name |
4-(4-cyclopentyloxyquinolin-2-yl)benzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-18-10-9-13(11-19(18)23)17-12-20(24-14-5-1-2-6-14)15-7-3-4-8-16(15)21-17/h3-4,7-12,14,22-23H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHNVUCFPJJLKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353224-53-9 |
Source


|
| Record name | CMS-121 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353224539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CMS-121 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW9P9F8JEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of CMS121?
A: CMS121 appears to exert its beneficial effects by inhibiting acetyl-CoA carboxylase 1 (ACC1) [, ]. This inhibition leads to increased levels of acetyl-CoA, a crucial molecule involved in various metabolic processes, including energy production and histone acetylation.
Q2: What are the key metabolic benefits observed with CMS121 treatment in preclinical models?
A: In several mouse models, CMS121 demonstrated promising metabolic effects. It was shown to improve glucose tolerance, reduce HbA1c and insulin levels, and decrease blood and liver triglycerides and free fatty acids . These effects suggest potential benefits in addressing metabolic disorders like diabetes and obesity.
Q3: How does CMS121 impact the aging process in the brain?
A: Studies in rapidly aging SAMP8 mice revealed that CMS121 reduces cognitive decline and mitigates age-related metabolic and transcriptional changes in the brain [, ]. The compound appears to achieve this by preserving mitochondrial homeostasis, likely through its impact on acetyl-CoA metabolism.
Q4: Beyond the brain, what other organs are positively affected by CMS121 treatment?
A: Research indicates that CMS121 also offers protective benefits to other organs. In db/db mice, a model of type 2 diabetes, CMS121 reduced markers of liver inflammation and kidney damage . Furthermore, studies in SAMP8 mice showed improvements in physiological markers for both brain and kidney function, highlighting a broader anti-aging potential .
Q5: Does CMS121 show promise for treating specific diseases?
A: Preclinical research suggests potential applications for CMS121 in various diseases. Studies have shown promising results in models of Alzheimer's disease [, ], Huntington's disease , and age-related hearing impairment . Further research is needed to confirm these findings and translate them into clinical applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzenesulfonic acid,4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-nitro-, sodium salt (1:1)](/img/structure/B606669.png)
